5-(4-Fluorophenyl)-1h-indazole
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13-11(7-10)8-15-16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWBFIKAUENTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696163 | |
| Record name | 5-(4-Fluorophenyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-86-6 | |
| Record name | 5-(4-Fluorophenyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885272-86-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of 5 4 Fluorophenyl 1h Indazole Analogs
Design Principles for Indazole-Based Therapeutics
The design of indazole-based therapeutics leverages several key medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties. These principles guide the modification of the indazole core and its substituents to achieve desired biological effects.
Scaffold hopping is a computational technique used in drug discovery to identify isosteric replacements for a core molecular structure, aiming to discover novel compounds with similar biological activity but potentially improved properties. acs.orgniper.gov.in In the context of indazole-based compounds, this strategy has been employed to explore new chemical space and develop potent inhibitors for various biological targets. For instance, scaffold hopping from an indole (B1671886) core to an indazole framework has been successfully used to develop dual inhibitors of MCL-1 and BCL-2, which are important targets in cancer therapy. rsc.orgnih.gov
Molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with enhanced affinity and/or efficacy. This approach has been utilized in the design of indazole derivatives. For example, a series of 1H-indazol-3-amine scaffold derivatives were designed and synthesized using scaffold hopping and molecular hybridization strategies to develop potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov
The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. rsc.org Fluorine substitution can influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins. rsc.orgfrontiersin.orgnih.gov
The presence of a fluorine atom, particularly on a phenyl ring, can significantly impact the biological activity of indazole analogs. For example, in a series of 4-fluorophenyl-imidazole derivatives, the fluorine substitution was a key feature for their activity as p38α MAPK, CK1δ, and JAK2 kinase inhibitors. nih.govresearchgate.net The high activity of para-fluorophenyl-containing compounds against certain leukemia cells has also been noted in SAR analyses. researchgate.net
From a pharmacokinetic perspective, fluorine substitution can block metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. frontiersin.orgnih.gov For instance, the presence of fluorine at the C6 position of an indazole ring was shown to significantly enhance ROCK1 inhibitory potency and dramatically increase oral bioavailability. rsc.org The electronegativity and small size of the fluorine atom allow it to form favorable interactions with biological targets and influence the conformation of the molecule. nih.gov
Positional Isomerism and Substituent Effects on Biological Activity
The biological activity of indazole derivatives is highly sensitive to the position of substituents on both the indazole core and its appended groups. Understanding these effects is crucial for the rational design of potent and selective therapeutic agents.
Alkylation or acylation of the indazole ring can occur at either the N1 or N2 position, leading to regioisomers with potentially different biological activities. beilstein-journals.orgnih.gov The ratio of N1 and N2 isomers formed during synthesis can be influenced by reaction conditions such as the base, solvent, and electrophile used. beilstein-journals.orgnih.gov Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted isomers can be kinetically favored. beilstein-journals.orgnih.gov
The position of substitution on the indazole nitrogen can have a profound effect on biological activity. For example, in a series of indazole-based inhibitors of DNA gyrase, the absence of the N2 nitrogen led to a loss of inhibitory potency, highlighting the importance of this atom for hydrogen bonding interactions. sci-hub.se Conversely, for certain targets, N1 substitution is preferred. SAR studies on indazole arylsulfonamides as CCR4 antagonists revealed that N1 meta-substituted benzyl (B1604629) groups were the most potent. acs.org The differential activity of N1 and N2 isomers underscores the importance of regioselective synthesis in the development of indazole-based drugs.
| Compound/Analog Class | N1-Substitution Effect | N2-Substitution Effect | Biological Target |
| Indazole-based DNA Gyrase Inhibitors | Alkylation results in loss of inhibitory potency. sci-hub.se | Absence of N2 leads to loss of inhibitory potency. sci-hub.se | DNA Gyrase |
| Indazole Arylsulfonamides | meta-substituted benzyl groups were most potent. acs.org | Not specified as optimal. | CCR4 |
| YC-1 Analogs | 2-benzyl isomer showed no activity. austinpublishinggroup.com | Not applicable (YC-1 is N1 substituted). | Soluble guanylate cyclase |
The position of the fluorine atom on the phenyl ring can significantly influence the biological activity of phenyl-indazole derivatives. While the user's query specifies the 4-fluorophenyl (para) substitution, SAR studies often explore the effects of moving the substituent to the ortho and meta positions to probe the steric and electronic requirements of the binding pocket.
For instance, in the development of inhibitors for various kinases, the para-fluorophenyl group is a common motif that contributes to potent activity. nih.govresearchgate.net SAR studies on YC-1, an N1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, and its analogs revealed that fluoro substitution at the ortho position of the N1-benzyl ring resulted in better inhibitory activity compared to meta or para substitutions. nih.gov This suggests that the precise positioning of the fluorine atom is critical for optimal interaction with the biological target.
Rational Design of 5-(4-Fluorophenyl)-1H-indazole Derivatives for Specific Biological Targets
The rational design of this compound derivatives for specific biological targets involves integrating the design principles and SAR insights discussed above. By systematically modifying the indazole scaffold and its substituents, researchers can develop compounds with improved potency, selectivity, and pharmacokinetic profiles.
For example, the design of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors involved molecular docking and 3D-QSAR studies to understand the binding modes and SAR of the synthesized compounds. nih.gov A similar approach can be applied to the this compound scaffold. The knowledge that the 4-fluorophenyl group is beneficial for activity against certain kinases can guide the selection of this moiety. nih.govresearchgate.net Furthermore, understanding the differential effects of N1 and N2 substitution allows for the targeted synthesis of the more active regioisomer. sci-hub.seacs.org
The development of potent and selective inhibitors often involves an iterative process of design, synthesis, and biological evaluation. For example, in the design of EGFR inhibitors, a rational design approach coupled with green synthesis methods led to the identification of potent imidazole (B134444) derivatives. nih.gov This highlights the importance of combining computational methods with efficient synthetic strategies to accelerate the discovery of new therapeutic agents based on the this compound scaffold.
| Target Class | Key SAR Findings for Indazole Analogs | Potential Design Strategy for this compound Derivatives |
| Kinases (e.g., FGFR, p38α MAPK) | N-ethylpiperazine group at other positions important for cellular activity. nih.gov The 4-fluorophenyl group is a key feature for activity. nih.govresearchgate.net | Maintain the 5-(4-fluorophenyl) core and introduce various substituents at N1, N2, and other positions of the indazole ring to optimize kinase inhibitory activity. |
| DNA Gyrase | The N2 nitrogen is crucial for hydrogen bonding and inhibitory potency. sci-hub.se | Focus on N2-unsubstituted or specifically substituted derivatives to maintain the key hydrogen bonding interaction. |
| BCL-2 Family Proteins (MCL-1/BCL-2) | Scaffold hopping from indole to indazole is a successful strategy. rsc.orgnih.gov | Utilize the this compound as a novel scaffold to design dual inhibitors, exploring substitutions at various positions to optimize binding to the BH3-binding groove. |
Modulating Ligand-Receptor Interactions
The interaction between a ligand, such as a this compound analog, and its biological receptor is the foundation of its pharmacological effect. The nature and strength of this interaction are governed by the three-dimensional arrangement of functional groups on the ligand that engage with specific residues in the receptor's binding site. Modifications to the indazole scaffold are employed to fine-tune these interactions, thereby enhancing potency and selectivity.
Key intermolecular forces that are modulated in SAR studies include:
Hydrogen Bonds: The nitrogen atoms of the indazole's pyrazole (B372694) ring can act as both hydrogen bond donors (N-H at position 1) and acceptors (N at position 2), forming critical connections with amino acid residues like asparagine or serine in a target protein. nih.govnih.gov
Hydrophobic Interactions: The bicyclic indazole ring and the appended phenyl group provide a significant hydrophobic surface that can interact favorably with nonpolar pockets within the receptor. nih.gov
Halogen Bonds: The fluorine atom on the phenyl ring is an important functional group. As an electron-withdrawing group, it can influence the electronic properties of the entire molecule. researchgate.net Furthermore, it can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains, which can contribute to binding affinity.
For instance, in docking studies of a related compound, 3-(4-Fluorophenyl)-1-methyl-1H-indazole, into a target protein (PDB ID: 2ZCS), the molecule was shown to interact with key amino acids such as Tyr248, Lys273, Val268, and Arg171, achieving a high binding energy of -6.80 kcal/mol. researchgate.net Such studies reveal that even small changes, like the position of the phenyl group or methylation of the indazole nitrogen, significantly alter the specific contacts made with the receptor, thereby modulating the biological activity. researchgate.net
Optimizing Pharmacophore Features
A pharmacophore is the essential three-dimensional arrangement of features that a molecule must possess to exert a specific biological effect. The 1H-indazole ring is considered a novel and crucial key pharmacophore for various targets, including indoleamine 2,3-dioxygenase 1 (IDO1) and Fibroblast Growth Factor Receptors (FGFRs). nih.govresearchgate.net SAR studies focus on optimizing these features by adding or modifying substituents to enhance interactions with the target.
The development of indazole-based inhibitors for FGFR kinases illustrates this principle. Through fragment-led de novo design, an indazole-based pharmacophore was identified as a promising starting point. researchgate.net Subsequent SAR exploration showed that substituent groups at various positions on the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov The 5-(4-fluorophenyl) moiety contributes several key pharmacophoric features:
An Aromatic Feature: The phenyl ring provides a site for π-π stacking or hydrophobic interactions.
A Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor.
Defined Shape and Vector: The substitution at the 5-position orients the fluorophenyl group in a specific spatial direction relative to the indazole core, which must be complementary to the topology of the receptor's binding site.
SAR analyses have concluded that the nature and position of substituents are critical for activity. For example, in one study on HIF-1 inhibitors, fluoro substitution at the ortho position of an aromatic ring was found to be most effective. nih.gov This highlights the high degree of structural and electronic specificity required to optimize the pharmacophoric features for potent biological activity.
Computational Chemistry in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the relationship between molecular structure and biological activity. nih.govbibliotekanauki.pl These in silico techniques allow for the rational design of novel analogs and provide deep insights into the molecular mechanisms underlying a compound's activity, guiding synthetic efforts and reducing the time and cost of drug development. nih.govresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the electronic properties of molecules. dntb.gov.ua These methods provide information on molecular geometry, charge distribution, and the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For analogs of this compound, these calculations can:
Predict Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, which is crucial for understanding how it fits into a receptor binding site.
Analyze Electronic Properties: The fluorine atom, being highly electronegative, significantly influences the electron distribution across the molecule. DFT can quantify this effect, helping to explain the molecule's reactivity and its potential for forming intermolecular interactions like hydrogen and halogen bonds. nih.gov
Calculate HOMO-LUMO Energy Gaps: The energy gap between the HOMO and LUMO is an indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests the molecule is more reactive, which can be correlated with biological activity.
These theoretical calculations provide a fundamental understanding of the physicochemical properties that drive the interactions of indazole analogs at the molecular level. dntb.gov.ua
Molecular Docking Simulations to Predict Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is widely used to elucidate SAR by visualizing how analogs of this compound might interact with a biological target at the atomic level. The simulation scores the binding poses based on a calculated binding energy or affinity, which can be correlated with experimental activity. researchgate.net
Docking studies on various indazole analogs have successfully identified key binding modes and crucial amino acid interactions:
In a study of indazole compounds as inhibitors of SAH/MTAN (S-adenosyl homocysteine/methylthioadenosine nucleosidase), docking identified the active binding amino acid residues involved in ligand-receptor interactions, explaining the inhibitory mechanism. nih.gov
For a series of indazole-based fragments designed as FGFR1 inhibitors, docking models were used to guide the modification of the initial fragment into a more potent pharmacophore. researchgate.net
The docking of 3-(4-Fluorophenyl)-1-methyl-1H-indazole revealed a binding energy of -6.80 kcal/mol and specific interactions with residues Tyr248, Lys273, Val268, and Arg171 of the target protein. researchgate.net
The table below summarizes representative findings from molecular docking studies of indazole analogs, illustrating how this technique helps in understanding SAR.
| Compound/Analog Series | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 3-(4-Fluorophenyl)-1-methyl-1H-indazole | PDB: 2ZCS | -6.80 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |
| Indazole-based fragments | FGFR1 | Not specified | Not specified | researchgate.net |
| Indazole compounds | SAH/MTAN | Not specified | Identified active site residues | nih.gov |
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose and to analyze the persistence of key intermolecular interactions, providing a more realistic representation of the biological system. mdpi.com
An MD simulation typically runs for nanoseconds to microseconds, tracking the trajectory of the ligand within the binding site. nih.govmdpi.com Key parameters analyzed include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand's binding pose is stable. mdpi.com
Interaction Analysis: MD simulations allow for the detailed study of hydrogen bonds, hydrophobic contacts, and water-mediated interactions, revealing which interactions are stable and which are transient.
For a series of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists targeting ERRα, MD simulations showed that the system tended to stabilize after 200 nanoseconds, confirming the stability of the binding mode predicted by docking. mdpi.com Such studies are crucial for validating docking results and gaining a deeper understanding of the energetic and conformational factors that govern the stability of the ligand-target complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The goal is to create a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov
The process involves several steps:
Data Set Preparation: A series of indazole analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic) are calculated for each molecule.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model correlating the descriptors with biological activity. nih.gov
Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (cross-validation) and external validation techniques. nih.gov
A QSAR study on indazole compounds inhibiting SAH/MTAN-mediated quorum sensing produced a validated model that could explain and predict the inhibitory activity based on key molecular descriptors. nih.gov The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred). nih.govresearchgate.net
The table below shows the statistical parameters for a validated QSAR model developed for indazole compounds, demonstrating the robustness of the approach.
| Parameter | Description | Value | Reference |
|---|---|---|---|
| R² | Coefficient of determination (Goodness of fit) | 0.852 | nih.gov |
| Q² | Cross-validated R² (Internal predictability) | 0.781 | nih.gov |
| R²pred | Predictive R² for the external test set (External predictability) | 0.685 | nih.gov |
Such validated QSAR models are valuable tools for interpreting which molecular properties are most important for activity and for screening virtual libraries to prioritize the synthesis of analogs with potentially enhanced potency. mdpi.com
Pharmacological Research and Biological Activities of 5 4 Fluorophenyl 1h Indazole Derivatives
Antineoplastic and Anticancer Activities
Derivatives of 5-(4-Fluorophenyl)-1H-indazole have been the subject of extensive research, revealing their potential as potent antineoplastic and anticancer agents. nih.govresearchgate.net These compounds have been synthesized and evaluated for their ability to combat various cancer types, showing promising activity against numerous human cancer cell lines. nih.gov The strategic placement of the 4-fluorophenyl group at the 5-position of the indazole ring has been shown to be a critical factor for their antitumor activity. nih.gov
The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. nih.gov Studies have demonstrated that these compounds can effectively inhibit the growth of various cancer cells, including chronic myelogenous leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and liver cancer (HepG-2). nih.gov
In one study, a series of 1H-indazole-3-amine derivatives were synthesized and tested for their inhibitory activities. Compound 6o , an indazole derivative, showed a particularly promising inhibitory effect against the K562 cell line, with a 50% inhibitory concentration (IC₅₀) value of 5.15 µM. nih.gov Furthermore, this compound exhibited good selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293). nih.gov Another study highlighted that the 4-fluoro substituent on the benzene (B151609) ring at the C-5 position of the indazole contributed significantly to the anti-proliferative activity against HepG-2 liver cancer cells. nih.gov
Other research on related heterocyclic structures has also shown potent activity. For instance, certain indole (B1671886) derivatives demonstrated superior potency against A549 and K562 cells, with IC₅₀ values as low as 0.12 µM and 0.01 µM, respectively. nih.gov Similarly, some newly developed indazole derivatives showed selective action against K562 cells while having no toxic effect on healthy human keratinocytes. researchgate.net The cytotoxic effects of various derivatives have also been confirmed against HCT116, PC-3, and other cell lines. researchgate.netscienceopen.com
Table 1: In vitro Antiproliferative Activity of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6o | K562 (Leukemia) | 5.15 | nih.gov |
| 6o | HEK-293 (Normal) | 33.2 | nih.gov |
| 5e | HepG-2 (Liver) | Noted as highly active | nih.gov |
| Derivative 6 | K562 (Leukemia) | Noted as selectively active | researchgate.net |
| Derivative 8 | K562 (Leukemia) | Noted as selectively active | researchgate.net |
| 5d | A549 (Lung) | 6.3 | researchgate.net |
The anticancer effects of this compound derivatives are attributed to several complex mechanisms of action at the cellular and molecular levels. These mechanisms include the direct inhibition of key enzymes involved in cancer progression, the induction of programmed cell death, and the modulation of critical signaling pathways. nih.govnih.govnih.gov
A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. nih.gov
Fibroblast Growth Factor Receptor (FGFR) Inhibition : The indazole scaffold has been identified as a valuable pharmacophore for inhibiting FGFR kinases, which are validated targets in cancer therapy. nih.gov Aberrant FGFR signaling is implicated in various cancers, particularly bladder cancer. nih.gov Derivatives of 1H-indazol-3-amine have been developed as potent inhibitors of FGFR1 and FGFR2. nih.gov Docking studies have shown that the 3-aminoindazole group binds effectively to the hinge region of the kinase's ATP binding site, while the phenyl ring at the 5-position engages in favorable interactions within the pocket. nih.gov
Aurora Kinase Inhibition : Aurora kinases are essential for cell cycle regulation, and their overexpression is common in human cancers. nih.gov Indazole derivatives have been designed as inhibitors of Aurora kinases. Molecular docking analyses suggest that the indazole core binds to key residues in the hinge region of Aurora A, such as Glu211 and Ala213, leading to potent inhibition. nih.gov
Bcr-Abl Inhibition : The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). Indazole derivatives have been investigated as Bcr-Abl inhibitors to overcome resistance to existing therapies like imatinib. researchgate.net
Other Kinase Targets : The indazole core has been employed in the development of inhibitors for a range of other kinases, including Indoleamine-2,3-dioxygenase1 (IDO1) and Proviral Integration Site for Moloney Murine Leukemia Virus (Pim) kinases, which are involved in immune evasion and cancer cell survival, respectively. researchgate.net
Indazole derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle in cancer cells. nih.gov
Research on a promising indazole derivative, compound 6o , confirmed its ability to induce apoptosis in a concentration-dependent manner in K562 leukemia cells. nih.gov The induction of apoptosis is a critical therapeutic goal, as it eliminates cancer cells. The mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic process. bue.edu.egnih.gov
In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific phases, thereby preventing cancer cell division and proliferation. nih.govnih.gov Studies on related heterocyclic compounds have shown that they can cause cell cycle arrest at the G2/M phase. nih.govbue.edu.eg This arrest prevents the cell from entering mitosis, ultimately leading to cell death.
A key mechanism through which indazole derivatives can induce apoptosis and cell cycle arrest is by modulating the p53/MDM2 signaling pathway. nih.gov The p53 protein is a vital tumor suppressor that regulates DNA repair, cell cycle arrest, and apoptosis. nih.govnih.gov Its activity is tightly controlled by its negative regulator, MDM2, which targets p53 for degradation. researchgate.netsemanticscholar.org In many cancers, this pathway is dysregulated. nih.gov
Studies have indicated that indazole derivatives can interfere with the p53-MDM2 interaction. nih.gov By inhibiting this interaction, the degradation of p53 is blocked, leading to the accumulation of active p53 in the cell. This restoration of p53 function triggers the transcription of genes that halt the cell cycle and initiate apoptosis, thereby exerting a potent antitumor effect. nih.govsciopen.com Compound 6o was specifically identified as affecting the p53/MDM2 pathway in its anticancer activity against K562 cells. nih.gov
The estrogen receptor (ER) plays a crucial role in the development and progression of certain types of cancer, most notably breast cancer. nih.gov The effects of estrogen are mediated by ERα and ERβ. nih.gov Targeting the ER signaling pathway, for example, by downregulating the receptor, is a validated strategy in cancer therapy. nih.gov
While research on indole derivatives, a structurally related class of heterocyclic compounds, has shown they can interact with and downregulate the estrogen receptor, leading to the inhibition of cancer cell growth, specific studies focusing on this compound derivatives in this context are less common. nih.govgoogle.com The principle involves compounds that can act as selective estrogen receptor degraders (SERDs), which bind to the ER and promote its degradation, thereby reducing its levels in cancer cells and inhibiting estrogen-dependent growth. nih.gov Further investigation is needed to fully elucidate the potential of this compound derivatives to act through this mechanism.
Antimicrobial and Antifungal Properties
Antifungal Activity
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Researchers have investigated this compound derivatives for their potential to address this need. Studies have demonstrated that modifications on the indazole core can lead to compounds with significant activity against various fungal species, particularly those belonging to the Candida and Aspergillus genera.
A series of 3-phenyl-1H-indazole derivatives were designed and evaluated for their anticandidal activity. nih.gov Among the synthesized compounds, those with a carboxamide group showed notable antifungal effects. nih.gov For instance, a derivative featuring an N,N-diethylcarboxamide substituent was identified as being particularly active against Candida albicans and both miconazole-susceptible and resistant strains of Candida glabrata. nih.gov The research suggests that the 3-phenyl-1H-indazole scaffold is a promising starting point for developing new anticandidal agents. nih.gov
Further investigations into indazole-linked triazoles have also yielded promising results. One such study described a series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives. nih.gov A compound in this series with a 5-bromo substitution on the indazole ring demonstrated significant antifungal activity against a variety of Candida and Aspergillus species. nih.gov This particular derivative also showed excellent efficacy in a murine infection model of Candida albicans when administered orally. nih.gov
Another study focused on a newer series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. mdpi.com Within this series, certain compounds displayed potential antifungal activity against Candida albicans and Rhizopus oryzae. mdpi.com Structure-activity relationship (SAR) studies have indicated that specific substitutions on the indazole ring, such as nitro and ethoxy groups, can enhance biological potency. mdpi.com
| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference |
|---|---|---|---|
| 3-Phenyl-1H-indazole with N,N-diethylcarboxamide | Candida albicans, Candida glabrata (miconazole-susceptible and -resistant) | Demonstrated the best broad anticandidal activity in its series. | nih.gov |
| (2R,3R)-2-(2,4-difluorophenyl)-3-(5-bromoindazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Candida spp., Aspergillus spp. | Exhibited significant antifungal activity and excellent in vivo efficacy against Candida albicans. | nih.gov |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative | Candida albicans, Rhizopus oryzae | Showed potential antifungal activity. | mdpi.com |
Antiviral Activity (e.g., Anti-HIV)
The quest for novel antiviral agents, particularly those effective against the Human Immunodeficiency Virus (HIV), remains a global health priority. The indazole nucleus has been identified as a "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated for a range of therapeutic applications, including anti-HIV activity.
Research into novel pyrazolo[4,3-c]pyridin-4-one derivatives has yielded compounds with significant anti-HIV activity. In one study, a synthesized derivative was found to be highly active against HIV-1VB59 and HIV-1UG070 with IC50 values of 3.67 µM and 2.79 µM, respectively. This lead compound also demonstrated efficacy against drug-resistant HIV-1 isolates. Molecular docking studies suggested that this compound binds to the non-nucleoside binding pocket of HIV-1 reverse transcriptase, indicating its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Another area of investigation has been the synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, which have shown reproducible in vitro anti-HIV activity. While not direct derivatives of this compound, these findings highlight the potential of related heterocyclic systems in the development of new antiviral therapies.
More directly relevant are studies on indolizine (B1195054) derivatives, which are structural isomers of indoles. Certain indolizine derivatives have been shown to target the interaction between the HIV-1 viral infectivity factor (Vif) and Elongin C, thereby preventing the degradation of the host antiviral protein APOBEC3G.
While specific data on this compound derivatives as anti-HIV agents is still emerging, the broader research into indazole and related heterocyclic structures provides a strong rationale for their continued investigation in this therapeutic area.
| Compound/Derivative Class | Virus | Mechanism of Action (if known) | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridin-4-one derivative | HIV-1 (including drug-resistant strains) | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | IC50 values of 3.67 µM (HIV-1VB59) and 2.79 µM (HIV-1UG070). | |
| 1-Aryl-1H,3H-thiazolo[3,4-a]benzimidazoles | HIV | Not specified | Reproducible in vitro anti-HIV activity. | |
| Indolizine derivatives | HIV-1 | Inhibitor of Vif-Elongin C interaction | Prevents degradation of host antiviral protein APOBEC3G. |
Antiprotozoal and Antiparasitic Activity (e.g., Antileishmanial, Antimalarial)
Protozoal and parasitic diseases, such as leishmaniasis and malaria, affect millions of people worldwide, and the development of new, effective treatments is a critical area of research. Indazole derivatives have shown promise as a source of novel antiprotozoal and antiparasitic agents.
In the context of leishmaniasis, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis. Several of these compounds exhibited potent in vitro activity. One derivative, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, was particularly effective against intracellular amastigotes, with a 50% inhibitory concentration (IC50) of 0.46 ± 0.01 µM and a high selectivity index of 875. Structure-activity relationship studies indicated that hydrophilic fragments substituted at position 1 of the 2-benzyl-5-nitroindazolin-3-one core were crucial for improving the selectivity profile of these compounds.
Regarding malaria, while specific studies on this compound derivatives are limited, research on related heterocyclic structures provides valuable insights. For instance, chloroquine-pyrazole analogues have been evaluated for their antimalarial activity against chloroquine-resistant Plasmodium falciparum. Several (4,5-dihydropyrazol-1-yl) chloroquine (B1663885) derivatives demonstrated significant in vitro activity, suggesting that this class of compounds holds potential for the development of new antimalarials.
The broad antiprotozoal potential of the indazole scaffold is further supported by studies showing the activity of its derivatives against other protozoa like Trichomonas vaginalis and Trypanosoma cruzi.
| Compound/Derivative Class | Organism | Key Findings | Reference |
|---|---|---|---|
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | IC50 = 0.46 ± 0.01 µM; Selectivity Index = 875. | |
| (4,5-dihydropyrazol-1-yl) chloroquine derivatives | Plasmodium falciparum (chloroquine-resistant) | Showed significant in vitro antimalarial activity. |
Other Investigated Biological Activities
Beyond their antimicrobial and antiparasitic properties, derivatives of this compound and related structures have been explored for a variety of other pharmacological effects.
Indole and indazole derivatives have been recognized for their potential antihypertensive effects. nih.gov A novel fluorophenyl benzimidazole (B57391) derivative, structurally related to this compound, has been studied for its ability to lower blood pressure. In a study using spontaneously hypertensive rats (SHRs), oral administration of this compound at doses of 50 and 100 mg/kg for 14 days resulted in a significant decrease in systolic, diastolic, and mean arterial pressure. nih.gov The mechanism of action is thought to involve the blockade of the AT1 receptor, an increase in cGMP levels, and modulation of calcium and potassium channels. nih.gov
The search for new and more effective antidepressants has led researchers to investigate various heterocyclic compounds. While direct studies on the antidepressant effects of this compound derivatives are not extensively reported, related structures have shown promise. The forced swim test (FST) is a common preclinical model used to assess antidepressant-like activity. nih.govnih.gov In this test, a reduction in the duration of immobility is considered an indicator of potential antidepressant efficacy. nih.gov Studies on various classes of compounds in the FST in mice have demonstrated the utility of this model for screening potential antidepressant drugs. nih.gov The investigation of indazole derivatives in such models could reveal novel candidates for the treatment of depression.
Indazole itself has been identified as a potential anticonvulsant. nih.gov In studies using mouse models of seizures, indazole was shown to inhibit convulsions induced by pentylenetetrazole and maximal electroshock, with ED50 values of 39.9 mg/kg and 43.2 mg/kg, respectively. nih.gov The anticonvulsant profile of indazole appears to be distinct from that of benzodiazepines and shows similarities to gabapentin, the AMPA/kainate antagonist NBQX, and the sodium channel inhibitor phenytoin. nih.gov These findings suggest that indazole and its derivatives may act through multiple mechanisms to exert their anticonvulsant effects. nih.gov Further research into derivatives such as this compound could lead to the development of new antiepileptic drugs.
| Activity | Compound/Derivative Class | Model/Test | Key Findings | Reference |
|---|---|---|---|---|
| Antihypertensive | Fluorophenyl benzimidazole derivative | Spontaneously Hypertensive Rats (SHRs) | Significant reduction in blood pressure at 50 and 100 mg/kg. | nih.gov |
| Antidepressant | Related heterocyclic compounds | Forced Swim Test (FST) | Reduction in immobility time suggests potential antidepressant effects. | nih.govnih.gov |
| Anticonvulsant | Indazole | Pentylenetetrazole and Maximal Electroshock Seizure tests | ED50 values of 39.9 mg/kg and 43.2 mg/kg, respectively. | nih.gov |
Analgesic and Antinociceptive Properties
The indazole core is a recognized pharmacophore in the development of analgesic and anti-inflammatory drugs. researchgate.netnih.gov Research into synthetic cannabinoids with an indazole-carboxamide structure has demonstrated their analgesic effects as part of the cannabinoid tetrad assay (which also includes locomotion inhibition, hypothermia, and catalepsy). For instance, compounds like 5F-ADB (also known as 5F-MDMB-PINACA) have shown dose-dependent analgesic activity in mice. mdpi.comnih.gov
While direct studies on this compound derivatives focusing solely on analgesia are not extensively detailed in the provided context, the known analgesic properties of the broader indazole class and related synthetic cannabinoids suggest this is a significant area of their pharmacological profile. researchgate.net For example, a structurally related triazole derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), has been shown to produce antinociceptive effects in various mouse models of pain, including the formalin test and in response to inflammatory mediators like prostaglandin (B15479496) E2 (PGE2). nih.gov Similarly, 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have demonstrated antinociceptive effects in both hot plate and writhing tests in mice. nih.gov
Cannabinoid Receptor Modulation
Indazole-3-carboxamide derivatives, particularly those with a 1-(4-fluorobenzyl) substitution, are potent modulators of cannabinoid receptors (CB1 and CB2). researchgate.net These synthetic cannabinoids often act as high-potency agonists at both receptor subtypes. nih.gov
Research has shown that the specific substitutions on the indazole core and the carboxamide side chain significantly influence potency and efficacy. For example, (S)-enantiomers generally exhibit higher potency at both CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. The addition of a terminal methyl group on the side chain can also dramatically increase potency at the CB1 receptor. drugz.fr
Compounds such as EMB-FUBINACA, which contains a 1-(4-fluorobenzyl) group, have been shown to bind to CB1 and CB2 receptors with nanomolar potencies. nih.gov Another derivative, 5F-ADB-PINACA, demonstrated the highest potency at CB1 receptors among a series of tested synthetic cannabinoids, with an EC50 value of 0.24 nM. nih.gov
Table 1: In Vitro Cannabinoid Receptor Activity of Selected Indazole Derivatives
| Compound | Target | Activity (EC50, nM) |
| 5F-ADB-PINACA | CB1 | 0.24 |
| ADB-FUBINACA | CB1 | 0.46 |
| AB-FUBINACA | CB1 | 1.2 |
| AB-PINACA | CB1 | 2.1 |
| ADB-PINACA | CB1 | 0.53 |
| 5F-AB-PINACA | CB1 | 0.89 |
| ADBICA | CB1 | 21 |
| 5F-ADBICA | CB1 | 1.1 |
Data sourced from a fluorometric assay of membrane potential. nih.gov
Glucokinase Activation
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. Research has identified 1,4-disubstituted indazole derivatives as a novel class of allosteric glucokinase activators (GKAs). nih.gov Structure-based drug design has led to the development of potent indazole-based GKAs that are active in both enzyme and cellular assays. nih.govscilit.com While specific data for this compound derivatives as glucokinase activators is limited in the provided results, the broader class of indazoles shows significant promise in this area.
Monoamine Oxidase (MAO) Inhibition
Derivatives of indazole and the structurally similar indole have been investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters. researchgate.net Inhibition of these enzymes is a key strategy in treating neurodegenerative and neuropsychiatric disorders. researchgate.net
Studies have shown that certain C5-substituted indazole derivatives are particularly potent inhibitors of human MAO-B, with IC50 values in the low nanomolar range (0.0025–0.024 µM). researchgate.net While these compounds were potent MAO-B inhibitors, they showed weaker, submicromolar inhibition of MAO-A. researchgate.net In a related class, 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives have also been synthesized and evaluated, with some showing selective MAO-A inhibition. nih.gov Additionally, N-substituted indole-based analogues have demonstrated competitive inhibition of MAO-B with IC50 values in the sub-micromolar to micromolar range. nih.gov
Table 2: MAO-B Inhibitory Activity of Selected Indole Derivatives
| Compound | Target | Activity (IC50, µM) |
| Indole Derivative 4b | MAO-B | 1.65 |
| Indole Derivative 4e | MAO-B | 0.78 |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 |
Rho Kinase Inhibition
Rho-associated coiled-coil kinases (ROCKs) are involved in various cellular processes, and their inhibition is a potential therapeutic approach for cardiovascular diseases like hypertension. nih.gov Several indazole-based compounds have been identified as ROCK inhibitors. researchgate.net
N-substituted prolinamido indazole derivatives have been reported as potent Rho-kinase inhibitors. nih.gov Optimization of a lead compound, DL0805 (5-nitro-1(2)H-indazole-3-carbonitrile), led to the discovery of analogues with significantly improved inhibitory activity against ROCK I, with IC50 values as low as 0.17 µM. researchgate.net Further research has led to the design of 1-substituted-(1H-indazol-5-yl)tetrahydropyrimidin-2(1H)-one derivatives, with compounds like 8a and 8b showing good activity against ROCK I and vasorelaxant effects. sioc-journal.cn
Table 3: ROCK I Inhibitory Activity of Selected Indazole Derivatives
| Compound | Target | Activity (IC50, µM) |
| DL0805 | ROCK I | 6.7 |
| Analogue 4a | ROCK I | 0.27 |
| Analogue 4b | ROCK I | 0.17 |
| Compound 8a | ROCK I | 6.01 |
| Compound 8b | ROCK I | 9.46 |
Data sourced from in vitro enzyme assays. researchgate.netsioc-journal.cn
5-HT Receptor Antagonism
Indazole derivatives have been identified as potent antagonists of the serotonin (B10506) 5-HT3 receptor. researchgate.netnih.gov This receptor is a target for antiemetic drugs used to manage nausea and vomiting, particularly that induced by chemotherapy. drugs.comnih.gov The development of indazole-3-carboxylic acid derivatives has led to potent and selective 5-HT3 receptor antagonists. nih.gov
Additionally, isosteric replacement of the indazole nucleus with an indole has been explored. A series of 3-(4-fluorophenyl)-1H-indoles were developed as analogues of 1-(4-fluorophenyl)-3-(4-piperidyl)-1H-indoles. This structural modification resulted in compounds with high affinity and selectivity for the 5-HT2 receptor over dopamine (B1211576) D2 and alpha-1 adrenoceptors. nih.gov One such derivative, 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone, displayed a high affinity for 5-HT2 receptors with an IC50 of 3.4 nM. nih.gov
Table 4: Receptor Binding Affinity of a 3-(4-Fluorophenyl)-1H-indole Derivative
| Receptor | Binding Affinity (IC50, nM) |
| 5-HT2 | 3.4 |
| Dopamine D2 | 6900 |
| Alpha 1 Adrenoceptor | 2300 |
Data for 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone. nih.gov
Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor (mGlu4)
No studies were found that reported the investigation of this compound or its derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). While the indazole scaffold is recognized for its utility in medicinal chemistry and various mGlu4 PAMs have been developed, research connecting this specific chemical entity to mGlu4 modulation is not present in the reviewed literature. nih.govtandfonline.comnih.gov
Norepinephrine (B1679862)/Serotonin Reuptake Inhibition
Similarly, a comprehensive search of the literature did not yield any studies describing this compound derivatives as norepinephrine and serotonin reuptake inhibitors (SNRIs). Patents and research articles on SNRIs describe a variety of chemical structures, but the this compound scaffold is not among them. google.comgoogle.comnih.gov
Preclinical Research and Evaluation of 5 4 Fluorophenyl 1h Indazole Derivatives
In Vitro Studies
In vitro studies form the foundational stage of preclinical research, offering a controlled environment to dissect the molecular and cellular effects of 5-(4-fluorophenyl)-1H-indazole derivatives. These assays are crucial for initial screening, mechanism of action studies, and identifying the most promising candidates for further development.
Cell-Based Assays for Efficacy and Cytotoxicity
Cell-based assays are instrumental in determining the efficacy of novel compounds against specific cell types, particularly in the context of cancer research, while also assessing their general toxicity to healthy cells. Derivatives of this compound have been evaluated for their anti-proliferative activity against a panel of human cancer cell lines.
The methyl thiazolyl tetrazolium (MTT) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In one such study, a series of indazole derivatives were tested against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov The results highlighted that the presence of a para-fluoro substituent on the phenyl ring at the C-5 position of the indazole core is crucial for potent antitumor activity. nih.gov For instance, compound 5e , which features this specific substitution, demonstrated notable inhibitory effects. nih.gov
To assess selectivity, the cytotoxicity of these compounds is often tested against non-cancerous cell lines, such as human embryonic kidney (HEK-293) cells. nih.gov A favorable therapeutic candidate will show high potency against cancer cells but low toxicity towards normal cells. For example, one promising derivative, compound 6o , exhibited a potent inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM, while showing significantly less toxicity to HEK-293 normal cells (IC50 = 33.2 µM). nih.gov
Further studies have explored the cytotoxic activity of indazole analogues against other cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (WiDr). japsonline.com These investigations have shown that certain derivatives can exhibit greater cytotoxicity against specific cancer types, such as WiDr cells, compared to standard chemotherapeutic agents like curcumin (B1669340) and tamoxifen. japsonline.com
| Compound | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | Hep-G2 (Liver) | HEK-293 (Normal Kidney) |
|---|---|---|---|---|---|
| 5e (4-fluoro substituent) nih.gov | 9.42 ± 1.25 | 5.11 ± 0.19 | 9.84 ± 1.15 | 4.85 ± 0.25 | Not Reported |
| 6o nih.gov | 5.15 | Not Reported | Not Reported | Not Reported | 33.2 |
| 5-Fu (Control) nih.gov | 8.53 ± 2.27 | 8.37 ± 0.79 | 9.17 ± 3.93 | 9.78 ± 1.58 | Not Reported |
Enzyme Inhibition Assays
Many therapeutic agents function by inhibiting specific enzymes that are critical for the progression of a disease. The indazole scaffold is a well-established "hinge-binding" fragment, making it a privileged structure for designing enzyme inhibitors, particularly protein kinase inhibitors. nih.gov Derivatives of this compound have been investigated for their ability to inhibit a range of kinases involved in cancer and inflammation.
For example, indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are tyrosine kinases often dysregulated in various cancers. nih.gov One derivative was identified as a potent pan-FGFR inhibitor, with IC50 values of 0.9 nM, 2.0 nM, 2.0 nM, and 6.1 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively. nih.gov Another study identified a potent FGFR1 inhibitor with an IC50 value of 69.1 ± 19.8 nM. nih.gov
Furthermore, this class of compounds has been explored as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous diseases. A 2,3-difluorophenyl derivative from a series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides demonstrated remarkable activity, with an IC50 of 18 nM against GSK-3. nih.gov Other kinases targeted by indazole derivatives include haspin and Clk4, where specific compounds have shown high selectivity and nanomolar inhibitory concentrations.
| Derivative Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 3-Benzimidazole-5-ethoxy-1H-indazole | FGFR1 | 0.9 nM | nih.gov |
| 3-Benzimidazole-5-ethoxy-1H-indazole | FGFR2 | 2.0 nM | nih.gov |
| 5-Carboxamide-1H-indazole | GSK-3 | 18 nM | nih.gov |
| 6-(substituted)-1H-indazole | FGFR1 | 69.1 nM | nih.gov |
Binding Assays with Biological Targets
To confirm direct interaction with a molecular target, binding assays are employed. These experiments measure the affinity and kinetics of a compound binding to a specific protein, such as a receptor or enzyme. Techniques like surface plasmon resonance (SPR) and homogeneous time-resolved fluorescence (HTRF) are commonly used.
In the context of cancer immunotherapy, the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical checkpoint. Small molecules that inhibit this interaction can restore T-cell activity against tumors. A 4-phenyl-1H-indazole derivative, compound Z13 , was evaluated for its ability to disrupt the PD-1/PD-L1 pathway. An HTRF binding assay demonstrated potent inhibitory activity with an IC50 of 189.6 nM. Furthermore, SPR analysis confirmed a high-affinity interaction, showing that Z13 binds directly to human PD-L1 with a dissociation constant (KD) of 231 nM.
In Vivo Studies
Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo models. These studies in living organisms, typically rodents, are essential for assessing a compound's efficacy in a complex biological system and for understanding its pharmacokinetic profile.
Efficacy in Animal Models of Disease (e.g., Tumor Models, Inflammatory Models)
Animal models that mimic human diseases are crucial for testing the therapeutic potential of drug candidates. For anticancer research, this often involves xenograft models, where human cancer cells are implanted into immunocompromised mice.
The efficacy of indazole derivatives has been demonstrated in such models. For instance, a potent pan-FGFR inhibitor, when administered orally, resulted in nearly complete tumor growth inhibition (96.9% TGI) in a lung cancer (NCI-H1581) xenograft mouse model. nih.gov Another derivative was identified as the most efficacious compound in a colon cancer (HCT116) tumor xenograft model. nih.gov The PD-1/PD-L1 inhibitor Z13 also showed significant in vivo antitumor efficacy, achieving a tumor growth inhibition of 52.6% in a B16-F10 melanoma model in mice.
Beyond cancer, the anti-inflammatory properties of indazole derivatives have also been evaluated. In a carrageenan-induced hind paw edema model in rats, a standard method for assessing acute inflammation, indazole compounds significantly inhibited swelling in a dose- and time-dependent manner.
Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding a compound's PK profile is critical for its development as a drug.
While detailed, publicly available in vivo pharmacokinetic data for many specific this compound derivatives is limited, some studies provide general insights. Certain 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, which were developed as kinase inhibitors, were reported to have good oral bioavailability in rodents. nih.gov Another series of GSK-3 inhibitors was noted to possess good in vivo PK activity. nih.gov In silico (computer-based) ADME predictions are often used in the early stages to estimate properties like gastrointestinal absorption and potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.commdpi.com These predictive models help to prioritize compounds with more favorable drug-like properties for further, more intensive in vivo pharmacokinetic testing.
Safety and Toxicity Assessment
The preclinical safety and toxicity assessment of any new therapeutic candidate, including derivatives of this compound, is a critical regulatory requirement designed to identify potential hazards before human trials commence. This evaluation involves a standardized battery of in vitro and in vivo studies to determine the compound's toxicological profile. The primary goals are to establish a safe starting dose for clinical studies, identify target organs for toxicity, and understand whether toxic effects are reversible. alitheagenomics.com
While specific toxicity data for this compound is not extensively detailed in publicly available literature, the general approach follows established guidelines. For the broader class of indazole derivatives, some compounds have been noted for their acceptable safety profiles in preclinical models. For instance, one synthesized indazole derivative, compound 2f, was reported to suppress the growth of a 4T1 tumor model in mice without obvious side effects, suggesting a favorable safety profile in vivo. nih.gov
The standard preclinical toxicology workflow includes a range of studies conducted under Good Laboratory Practice (GLP) to ensure data quality and integrity.
Standard Preclinical Toxicity Studies
| Study Type | Purpose | Model System | Key Endpoints |
|---|---|---|---|
| Acute Toxicity | To determine the effects of a single, high dose of the compound. | Typically two mammalian species (e.g., rat, mouse). | Mortality (LD50), clinical signs of toxicity, gross pathology. |
| Repeated-Dose Toxicity (Subacute/Chronic) | To evaluate the toxic effects of repeated exposure over a defined period (e.g., 28 or 90 days). | Rodent and non-rodent species. | Changes in body weight, hematology, clinical chemistry, organ weights, histopathology of target organs. |
| Genotoxicity | To assess the potential of the compound to damage genetic material (DNA). | In vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test). | Mutations, chromosomal damage, DNA strand breaks. |
| Safety Pharmacology | To investigate potential adverse effects on major physiological systems. | In vivo and ex vivo models. | Effects on cardiovascular, respiratory, and central nervous systems. |
| Reproductive & Developmental Toxicity | To evaluate effects on fertility and embryonic/fetal development. | Animal models (e.g., rats, rabbits). | Fertility indices, number of live births, birth defects, postnatal development. |
Target Identification and Validation
Identifying the specific molecular target of a compound and validating its role in a disease pathway is fundamental to modern drug discovery. This process ensures that the therapeutic agent engages a biologically relevant target to exert its effect, which can reduce the rate of failure in later clinical stages.
Molecular Target Elucidation for this compound
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets with high affinity. researchgate.net This versatility has led to the development of numerous indazole-containing drugs with diverse mechanisms of action. nih.govresearchgate.net
While the precise molecular target for this compound is not definitively established in the available literature, the activities of structurally related indazole derivatives provide strong indications of potential target classes. Many indazole derivatives function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer. nih.gov Research has identified specific indazole compounds that potently inhibit key enzymes involved in cell growth, proliferation, and survival.
Molecular Targets of Various Indazole Derivatives
| Compound/Series | Molecular Target(s) | Therapeutic Area |
|---|---|---|
| Pazopanib | VEGFR, PDGFR, c-Kit | Cancer |
| Axitinib | VEGFR | Cancer |
| Entrectinib | TRK, ROS1, ALK | Cancer |
| LY2874455 | Fibroblast Growth Factor Receptor (FGFR) | Cancer |
| CFI-400945 | Polo-like kinase 4 (PLK4) | Cancer |
| 1H-indazole-3-amine derivatives | Extracellular signal-regulated kinase (ERK1/2) | Cancer |
| 1H-indazole derivatives | Epidermal Growth Factor Receptor (EGFR) | Cancer |
| Various Indazole Derivatives | ABC and SLC membrane transporters (e.g., ABCB1, ABCG2, MCT1) | Cancer (Multidrug Resistance) |
This body of evidence suggests that this compound and its derivatives likely exert their biological effects by modulating the activity of one or more protein kinases or other important cellular targets.
Functional Genomics and Omics Approaches in Target Validation
Once a potential molecular target is identified, it must be validated to confirm its role in the disease process and its interaction with the drug candidate. Functional genomics and other "omics" technologies provide powerful, unbiased tools for this purpose. nih.govresearchgate.net These approaches allow researchers to systematically perturb genes and observe the resulting phenotypic changes, thereby establishing a causal link between a target and a drug's effect. researchgate.net
CRISPR-Based Technologies : Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and its associated protein (Cas9) have revolutionized target validation. selectscience.net CRISPR-based screens can be used to knock out, repress (CRISPRi), or activate (CRISPRa) every gene in the genome. selectscience.net By treating a library of these modified cells with a compound like this compound, scientists can identify which genetic perturbations confer sensitivity or resistance to the drug. nih.govnih.gov If knocking out a specific gene mimics the effect of the drug, it provides strong evidence that the protein encoded by that gene is the drug's target.
Transcriptomics and Proteomics : Omics approaches analyze the global changes within a cell upon drug treatment.
Transcriptomics (RNA-sequencing) : Techniques like RNA-seq and the specialized DRUG-seq method measure changes in the expression of all genes in response to a compound. alitheagenomics.commdpi.com This can reveal the pathways affected by the drug, helping to infer its mechanism of action and validate its intended target. alitheagenomics.com
Proteomics : This approach analyzes changes in protein levels and post-translational modifications, offering a direct view of the cellular components that the drug interacts with.
These advanced methods are crucial for building a comprehensive understanding of a drug's mechanism, confirming on-target activity, identifying potential off-target effects, and discovering biomarkers for patient selection. discoveryontarget.com
Omics Approaches in Target Validation
| Omics Technology | Application in Target Validation | Information Gained |
|---|---|---|
| Functional Genomics (CRISPR) | Genome-wide screens to identify genes that modify drug response. | Causal evidence for target engagement; identification of resistance mechanisms; discovery of synthetic lethal interactions. |
| Transcriptomics (RNA-seq) | Profiling of global gene expression changes after drug treatment. | Elucidation of mechanism of action; pathway analysis; biomarker discovery; confirmation of on-target pathway modulation. |
| Proteomics | Analysis of protein expression, modifications, and interactions. | Direct identification of protein targets; assessment of downstream signaling effects; understanding of post-translational regulation. |
| Metabolomics | Study of changes in small-molecule metabolites. | Insight into the metabolic pathways affected by the drug; understanding of the functional consequences of target inhibition. |
Future Perspectives and Research Directions for 5 4 Fluorophenyl 1h Indazole
Development of Novel 5-(4-Fluorophenyl)-1H-indazole Analogs with Enhanced Efficacy and Selectivity
The core structure of this compound serves as a versatile template for the design of new therapeutic agents. nih.gov Future research will undoubtedly focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
One promising avenue is the development of multi-target kinase inhibitors. Many cancers exhibit complex signaling pathways, and targeting a single kinase can lead to resistance. By modifying the this compound scaffold, researchers aim to create compounds that can simultaneously inhibit multiple kinases involved in tumor growth and proliferation, such as fibroblast growth factor receptors (FGFRs) and discoidin domain receptor 2 (DDR2). nih.govbenthamdirect.com For instance, the addition of different functional groups to the indazole ring can significantly impact the inhibitory activity and selectivity of the resulting compounds. benthamdirect.comnih.gov
Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new analogs. nih.gov By systematically altering different parts of the molecule and evaluating the effects on biological activity, chemists can identify key structural features required for potent and selective inhibition of specific targets. For example, research on related indazole derivatives has shown that substitutions at various positions on the indazole ring can dramatically influence their anticancer activity. nih.govnih.gov
Furthermore, the development of analogs that can overcome drug resistance is a critical area of research. biorxiv.org By designing compounds that bind to their targets in a novel manner or that are not susceptible to the same resistance mechanisms as existing drugs, scientists hope to provide new options for patients who have stopped responding to current therapies.
Table 1: Examples of Indazole Derivatives and their Biological Targets
| Compound/Analog Type | Target(s) | Therapeutic Area |
| 3-Substituted indazole derivatives | FGFR1, DDR2 | Lung Squamous Cell Carcinoma |
| 3-Amino-1H-indazole derivatives | PI3K/AKT/mTOR pathway | Gastric Cancer |
| Indazole-pyrimidine hybrids | General cytotoxicity | Breast, Lung, Colorectal Cancer |
| Carbohydrate-substituted indazoles | SGLT1 (synergistic with RTK inhibitors) | Cancer |
This table is generated based on research on various indazole derivatives and does not imply that all are direct analogs of this compound.
Exploration of Combination Therapies Involving this compound Derivatives
The future of cancer treatment is increasingly moving towards combination therapies that target multiple pathways simultaneously. Derivatives of this compound, particularly those that function as kinase inhibitors, are prime candidates for use in combination with other anticancer agents. biorxiv.orgbiorxiv.org
One promising strategy is to combine these indazole derivatives with standard chemotherapy drugs. nih.govmdpi.com The rationale behind this approach is that the indazole compound could inhibit signaling pathways that contribute to cell survival and proliferation, thereby sensitizing the cancer cells to the cytotoxic effects of chemotherapy. This could potentially allow for lower doses of chemotherapy to be used, reducing side effects for the patient.
Another exciting area is the combination of this compound derivatives with other targeted therapies, such as receptor tyrosine kinase (RTK) inhibitors. biorxiv.orgbiorxiv.org Research has shown that a novel carbohydrate-substituted indazole derivative can enhance the efficacy of RTK inhibitors in both sensitive and resistant tumor models. biorxiv.orgbiorxiv.org This synergistic effect is thought to be mediated by the indazole compound's ability to destabilize and promote the degradation of key receptors like EGFR and VEGFRs. biorxiv.orgbiorxiv.org
Immunotherapy is another frontier for combination strategies. By targeting kinases that play a role in immune suppression, analogs of this compound could potentially enhance the efficacy of immune checkpoint inhibitors, leading to more robust and durable anti-tumor immune responses.
Advanced Drug Delivery Systems for Indazole-Based Compounds
The therapeutic potential of this compound and its derivatives can be further enhanced through the use of advanced drug delivery systems. These technologies aim to improve the solubility, stability, and bioavailability of drugs, as well as to enable targeted delivery to the site of disease, thereby increasing efficacy and reducing off-target toxicity. nih.gov
Nanocarriers, such as liposomes and polymeric nanoparticles, are a particularly promising approach for the delivery of indazole-based compounds. mdpi.combjpharm.org.uk These tiny particles can encapsulate the drug, protecting it from degradation in the bloodstream and allowing for a more controlled release. For indole-containing compounds, which are structurally similar to indazoles, nanotechnology formulations have been shown to improve their delivery and effectiveness. nih.gov
Table 2: Potential Nanocarrier Systems for Indazole Derivatives
| Nanocarrier Type | Potential Advantages |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeted delivery. |
| Polymeric Nanoparticles | Biodegradable, sustained drug release, can be functionalized for specific targeting. |
| Solid Lipid Nanoparticles (SLNs) | High drug loading capacity, improved stability, controlled release. |
| Nanostructured Lipid Carriers (NLCs) | Higher drug loading and less drug expulsion compared to SLNs. |
Furthermore, these nanocarriers can be engineered for targeted drug delivery by attaching ligands to their surface that bind to receptors overexpressed on cancer cells. This "active targeting" strategy can significantly increase the concentration of the drug at the tumor site while minimizing its accumulation in healthy tissues.
Clinical Translation Potential and Phase Development
While many indazole-based drugs have successfully navigated the path to clinical use, the specific clinical development of this compound is not yet extensively documented in publicly available records. nih.govnih.gov However, the broad and potent biological activities of the indazole class of compounds suggest a strong potential for future clinical translation. nih.govnih.gov
The journey from a promising preclinical compound to an approved drug is a long and arduous one, involving rigorous testing for safety and efficacy in multiple phases of clinical trials.
Phase I trials would focus on evaluating the safety, dosage range, and pharmacokinetic profile of a lead this compound analog in a small group of healthy volunteers or patients.
Phase II trials would then assess the drug's efficacy in a larger group of patients with the target disease, further evaluating its safety.
Phase III trials would involve large-scale, multicenter studies to confirm the drug's effectiveness, monitor side effects, and compare it to standard treatments.
Given the significant preclinical and discovery-phase research into indazole derivatives as kinase inhibitors, it is plausible that analogs of this compound are currently in the preclinical development pipeline of various pharmaceutical companies and research institutions. nih.govbenthamdirect.comnih.govnih.govresearchgate.netnih.gov The success of other indazole-based kinase inhibitors in oncology provides a strong rationale for the continued investigation and clinical development of this promising class of compounds.
Q & A
Q. What are the common synthetic routes for 5-(4-Fluorophenyl)-1H-indazole, and how are reaction conditions optimized?
- Methodological Answer : A widely used approach involves cyclization reactions using hydrazine hydrate with substituted ketones or aldehydes under reflux conditions. For example, hydrazine hydrate reacts with 4-fluorophenyl-substituted intermediates in polar solvents like DMSO or ethanol, followed by acid-catalyzed cyclization . Optimization includes adjusting reaction time (monitored via TLC), temperature (typically 80–100°C), and stoichiometric ratios of reagents to minimize by-products like uncyclized intermediates .
Q. How is the purity and structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for indazole protons (e.g., N–H at δ 10–12 ppm) and fluorophenyl aromatic signals (δ 7.0–8.0 ppm) .
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 213.08 for C₁₃H₁₀FN₂) .
- IR Spectroscopy : Stretching vibrations for C–F (~1220 cm⁻¹) and N–H (~3400 cm⁻¹) bonds .
Q. What spectroscopic and crystallographic methods are employed to resolve tautomeric ambiguities in this compound derivatives?
- Methodological Answer : Tautomeric equilibria (e.g., 3- vs. 5-substituted indazole) are resolved using X-ray crystallography. For example, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can distinguish tautomers by analyzing bond lengths and angles (e.g., N–N distances in the indazole ring) . Dynamic NMR studies in DMSO-d₆ at variable temperatures also detect tautomerization through coalescence of proton signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when this compound coexists with tautomers in the same crystal lattice?
- Methodological Answer : Mixed tautomers in a single crystal (e.g., 3- and 5-substituted forms) require high-resolution SCXRD data (≤0.8 Å) and disorder modeling in refinement software like SHELXL. Occupancy factors for each tautomer are refined iteratively, supported by hydrogen-bonding analysis (e.g., N–H···N interactions stabilizing specific tautomers) . Computational tools like DFT calculations validate relative stabilities of tautomers using Gibbs free energy comparisons .
Q. What strategies are recommended for designing this compound analogs to study structure-activity relationships (SAR) in kinase inhibition?
- Methodological Answer :
- Core Modifications : Introduce substituents at N1 (e.g., methyl, acetyl) or C3 (e.g., halogens, trifluoromethyl) to assess steric/electronic effects .
- Pharmacophore Modeling : Use software like Schrödinger Suite to map interactions with ATP-binding pockets (e.g., hydrogen bonds with hinge regions).
- Biological Assays : Test analogs against kinase panels (e.g., CDK2, EGFR) using fluorescence polarization or ADP-Glo™ assays. Data from such studies show that 3-trifluoromethyl derivatives enhance selectivity due to hydrophobic interactions .
Q. How are computational methods integrated into predicting the binding affinity of this compound derivatives with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict binding modes and stability. For example, docking into the 5-HT₄ receptor (PDB: 6WGT) reveals π-π stacking between the fluorophenyl group and Phe330, while MD simulations (100 ns) assess ligand-receptor complex stability under physiological conditions . Free energy perturbation (FEP) calculations quantify ΔG binding contributions of substituents .
Q. What challenges arise in refining crystal structures of this compound derivatives using SHELXL, and how are they addressed?
- Methodological Answer : Challenges include handling disorder (e.g., solvent molecules, flexible substituents) and low-resolution data. Strategies:
- Restraints : Apply geometric restraints for bond lengths/angles based on similar compounds.
- Twinned Data : Use TWIN/BASF commands in SHELXL for twin refinement, validated by R-factor convergence (<5% difference between R₁ and wR₂) .
- Validation Tools : Check CIF files with PLATON/CHECKCIF to flag outliers (e.g., >4σ in electron density maps) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
